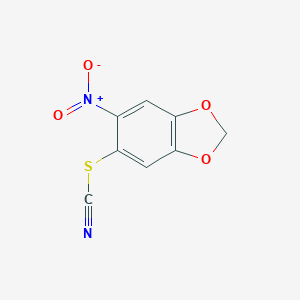

6-Nitro-1,3-benzodioxol-5-yl thiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2O4S |

|---|---|

Molecular Weight |

224.2g/mol |

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl) thiocyanate |

InChI |

InChI=1S/C8H4N2O4S/c9-3-15-8-2-7-6(13-4-14-7)1-5(8)10(11)12/h1-2H,4H2 |

InChI Key |

FJINCQJCFYLVEJ-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])SC#N |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])SC#N |

Origin of Product |

United States |

Contemporary Importance of Thiocyanate Moieties in Organic Synthesis

The thiocyanate (B1210189) group (-SCN) is a versatile and valuable functional group in the field of organic synthesis. researchgate.net Organic thiocyanates are not merely end-products but are highly valued as key intermediates for the synthesis of a wide array of sulfur-containing compounds. researchgate.netrsc.org Their utility stems from the reactivity of the thiocyanate moiety, which can be transformed into other functional groups such as thiols, thioethers, disulfides, and various sulfur-containing heterocycles. researchgate.net This transformative potential makes them crucial building blocks for creating complex molecules. wikipedia.org

The synthesis of organic thiocyanates can be achieved through several routes, with a common method being the reaction of alkyl halides with alkali thiocyanates. wikipedia.org Aryl thiocyanates are often prepared via the Sandmeyer reaction, which involves the use of diazonium salts. wikipedia.org The interest in thiocyanates is not limited to their synthetic flexibility; they are also found in a number of biologically active natural products and synthetic compounds, where they can act as enzyme inhibitors. researchgate.net

Overview of Benzodioxole Derivatives in Chemical Research and Development

The 1,3-benzodioxole (B145889) scaffold is a prominent structural motif found in a variety of natural and synthetic compounds. This heterocyclic framework is a key component in numerous molecules with significant biological activities. nih.gov For instance, the benzodioxole ring is present in natural products known for their anticancer properties, such as podophyllotoxin. nih.gov

In medicinal chemistry, the incorporation of the benzodioxole moiety has been associated with favorable pharmacological properties, including good bioavailability and low cytotoxicity. nih.govenamine.net This has spurred the development of synthetic benzodioxole derivatives for a range of therapeutic applications. google.com Researchers have also explored fluorinated analogues of benzodioxole to enhance drug-target interactions and improve metabolic stability. enamine.net The versatility of the benzodioxole core allows for various substitutions on the aromatic ring, enabling the fine-tuning of its chemical and biological properties. The synthesis of substituted benzodioxoles, such as those with nitro groups, is a subject of ongoing research. For example, 5-nitro-1,3-benzodioxole (B1580859) can be synthesized by the nitration of 1,3-benzodioxole.

Elucidating the Research Rationale for Investigating 6 Nitro 1,3 Benzodioxol 5 Yl Thiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise chemical environment, connectivity, and spatial relationships of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the limited number of proton environments in the molecule. The key signals would arise from the two aromatic protons and the methylene (B1212753) protons of the dioxole ring.

The proton on C-7 is anticipated to appear as a singlet in the downfield region of the spectrum. Its chemical shift is influenced by the anisotropic effect of the benzene (B151609) ring and the electronic effects of the adjacent oxygen atoms of the dioxole ring. Similarly, the proton on C-4 will also present as a singlet, with its chemical shift significantly affected by the strong electron-withdrawing nature of the para-substituted nitro group. The two equivalent protons of the methylene bridge (O-CH₂-O) in the dioxole ring are expected to produce a single, sharp singlet. The integration of these peaks would correspond to a 1:1:2 ratio, confirming the relative number of protons in each environment.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.8 - 8.2 | Singlet | 1H |

| H-7 | ~7.2 - 7.5 | Singlet | 1H |

| -OCH₂O- | ~6.1 - 6.3 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

The carbon atom of the thiocyanate group (-SCN) is expected to appear in the range of 110-120 ppm. The carbons of the aromatic ring will resonate in the typical aromatic region (100-150 ppm). The carbon atom C-6, directly attached to the electron-withdrawing nitro group, will be significantly deshielded and appear at a higher chemical shift. Conversely, the carbon atoms ortho and para to the nitro group will also be influenced. The carbon atom of the methylene bridge (-OCH₂O-) will be found at a characteristic chemical shift around 102-104 ppm. spectrabase.com

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~110 - 115 |

| C-5 | ~118 - 123 |

| C-6 | ~145 - 150 |

| C-7 | ~108 - 112 |

| C-3a | ~148 - 152 |

| C-7a | ~150 - 154 |

| -OCH₂O- | ~102 - 104 |

| -SCN | ~110 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, the COSY spectrum is expected to be very simple, showing no cross-peaks between the aromatic protons (H-4 and H-7) as they are not on adjacent carbons and are thus not coupled. This lack of correlation would support their assignment as isolated singlets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is invaluable for assigning the signals in the ¹³C NMR spectrum. Expected correlations would be observed between the H-4 signal and the C-4 signal, the H-7 signal and the C-7 signal, and the methylene proton signal with the -OCH₂O- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key expected correlations include:

The methylene protons (-OCH₂O-) showing correlations to the C-3a and C-7a carbons.

The H-4 proton showing correlations to C-5, C-6, and C-7a.

The H-7 proton showing correlations to C-5, C-6, and C-3a.

These 2D NMR techniques, used in concert, would provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzodioxole ring. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by the distinct vibrational modes of the nitro, thiocyanate, and benzodioxole functional groups.

Nitro Group (-NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. These typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. orientjchem.org

Thiocyanate Group (-SCN): A sharp, strong absorption band characteristic of the C≡N triple bond stretch in a thiocyanate is anticipated in the range of 2140-2175 cm⁻¹. The C-S stretch is a much weaker band and more difficult to identify, typically appearing in the 690-730 cm⁻¹ region.

Benzodioxole Group: The spectrum would also feature characteristic bands for the aromatic ring and the dioxole moiety. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. orientjchem.org The distinctive C-O-C stretching of the dioxole ring would produce strong bands in the 1030-1250 cm⁻¹ region. The methylene (-CH₂-) group's stretching vibrations would be observed around 2900-3000 cm⁻¹. scispace.com

Predicted FTIR Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Thiocyanate | 2140 - 2175 | Strong, Sharp |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1335 - 1385 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Variable |

| C-O-C Stretch | Dioxole Ring | 1030 - 1250 | Strong |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methylene | 2900 - 3000 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. nih.gov For this compound (C₈H₄N₂O₄S), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of identifying information.

Calculated Exact Mass

| Formula | Ion | Calculated m/z |

| C₈H₄N₂O₄S | [M]⁺ | 223.9892 |

| C₈H₄N₂O₄S | [M+H]⁺ | 224.9969 |

| C₈H₄N₂O₄S | [M+Na]⁺ | 246.9789 |

In addition to the precise mass, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) could include:

Loss of the nitro group (NO₂•, 46 Da) to give a fragment at m/z 178.

Loss of the thiocyanate radical (•SCN, 58 Da) to yield a fragment at m/z 166.

Cleavage of the dioxole ring, potentially leading to the loss of formaldehyde (B43269) (CH₂O, 30 Da).

Sequential loss of neutral molecules like CO and NO.

Analysis of these fragmentation patterns helps to confirm the connectivity of the functional groups to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the electronic structure of the nitro-substituted benzodioxole system.

The primary chromophore is the nitrated aromatic ring. Substituted benzene derivatives typically show multiple absorption bands. For this compound, π → π* transitions associated with the aromatic system are expected. The presence of the strong electron-withdrawing nitro group, in conjugation with the benzodioxole ring system, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzodioxole. An n → π* transition associated with the nitro group may also be visible as a weaker absorption at a longer wavelength.

Predicted UV-Vis Data

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

| π → π | Nitrated Benzodioxole Ring | ~270 - 290 |

| π → π | Nitrated Benzodioxole Ring | ~320 - 350 |

| n → π* | Nitro Group | ~380 - 420 (weak) |

Crystallographic and Conformational Investigations of 6 Nitro 1,3 Benzodioxol 5 Yl Thiocyanate

Single-Crystal X-ray Diffraction Analysis of 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate (B1210189)

No published single-crystal X-ray diffraction data for 6-Nitro-1,3-benzodioxol-5-yl thiocyanate was found.

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

Specific bond lengths and bond angles for this compound are not available in the absence of single-crystal X-ray diffraction studies.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking in the Crystal Lattice

An analysis of the intermolecular interactions for this compound cannot be conducted without crystallographic data.

Conformational Analysis of the 1,3-Benzodioxole (B145889) and Thiocyanate Moieties

A detailed conformational analysis of the 1,3-benzodioxole and thiocyanate moieties of this specific compound is not possible without experimental or computational studies.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

No powder X-ray diffraction patterns for this compound have been found in the scientific literature.

Computational and Theoretical Studies on 6 Nitro 1,3 Benzodioxol 5 Yl Thiocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and stability of molecules.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. For 6-Nitro-1,3-benzodioxol-5-yl thiocyanate (B1210189), DFT calculations would likely reveal a non-planar structure. The 1,3-benzodioxole (B145889) ring system itself is known to be puckered. scispace.comorientjchem.org The presence of the electron-withdrawing nitro (-NO₂) and thiocyanate (-SCN) groups attached to the aromatic ring would further influence the bond lengths, bond angles, and dihedral angles.

The energetic landscape, explored through techniques like potential energy surface scans, would identify various conformers and the energy barriers separating them. For instance, the rotation of the nitro group relative to the plane of the benzene (B151609) ring would have a specific energy profile, with the lowest energy conformation being the most stable.

Table 1: Predicted Optimized Geometrical Parameters for 6-Nitro-1,3-benzodioxol-5-yl Thiocyanate (Illustrative) Note: This table is illustrative and contains hypothetical data pending actual DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | ~1.85 |

| S-C≡N Angle (°) | ~99 |

| C-N (Nitro) Bond Length (Å) | ~1.48 |

| O-N-O Angle (Nitro) (°) | ~124 |

| Dihedral Angle (Benzene Ring - Nitro Group) (°) | 20-30 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. uni.lubldpharm.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing nature of the nitro and thiocyanate groups is expected to lower the energies of both the HOMO and LUMO.

The spatial distribution of these orbitals is also critical. The HOMO would likely be located over the benzodioxole ring system and the sulfur atom of the thiocyanate group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be predominantly localized on the nitro group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data pending actual DFT calculations.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -8.0 |

| LUMO | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential localized on the oxygen atoms of the nitro group and the nitrogen atom of the thiocyanate group. These areas are the most likely sites for interaction with electrophiles. Regions of positive potential would likely be found around the hydrogen atoms of the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netwisc.edu It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies.

Calculation of Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can also be determined to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the carbon atom attached to the nitro group and other positions on the aromatic ring would be analyzed to pinpoint their specific reactive tendencies.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data pending actual DFT calculations.

| Descriptor | Predicted Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.75 to -5.75 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Electrophilicity Index (ω) | 5.0 to 7.0 |

Theoretical Elucidation of Reaction Pathways and Mechanistic Insights for Transformations of this compound

Computational methods can be employed to model the reaction pathways of this compound. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution. orientjchem.orgnih.gov Theoretical calculations can map the energy profiles of such reactions, identifying transition states and intermediates.

Potential transformations that could be studied include the reduction of the nitro group to an amine or the hydrolysis or substitution of the thiocyanate group. evitachem.com By calculating the activation energies for these different pathways, computational chemistry can predict the most likely products under various reaction conditions, providing invaluable mechanistic insights.

Reactivity Profiles and Transformational Chemistry of 6 Nitro 1,3 Benzodioxol 5 Yl Thiocyanate

Nucleophilic and Electrophilic Reactivity of the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group in 6-Nitro-1,3-benzodioxol-5-yl thiocyanate is an ambident functional group, meaning it possesses multiple sites for potential reactions. Its reactivity is complex, acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting species.

Electrophilic Character: Nitro-substituted aryl thiocyanates, such as this compound, are considered trifunctional electrophiles. publish.csiro.au Nucleophiles can potentially attack at three distinct centers:

Aromatic Carbon: The carbon atom of the benzene (B151609) ring to which the thiocyanate group is attached is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This is often the most significant electrophilic site (discussed further in section 6.2).

Cyanide Carbon: The carbon atom of the nitrile moiety (C≡N) can be attacked by strong nucleophiles.

Sulfur Atom: The sulfur atom can also act as an electrophilic center, particularly in reactions with soft nucleophiles. publish.csiro.au

Nucleophilic Character and Transformations: The thiocyanate group itself can be transformed through various reactions where it or its derivatives act as nucleophiles. Organic thiocyanates are valuable synthetic intermediates for creating a range of sulfur-containing compounds. wikipedia.orgresearchgate.net

Hydrolysis: Organic thiocyanates can be hydrolyzed to form thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org

Isomerization: Under certain conditions, particularly with heat or catalysis by excess thiocyanate ions, aryl thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (Ar-NCS). wikipedia.org

Conversion to Other Sulfur Moieties: The SCN group is a versatile precursor. For instance, it can be converted into a trifluoromethylthiolate (-SCF3) group using reagents like TMSCF3 or transformed into a thiotetrazole via a click reaction with sodium azide. mdpi.com

Table 1: Electrophilic and Nucleophilic Reactivity of the Thiocyanate Group

| Reactivity Type | Reactive Site on -SCN | Description of Transformation | Typical Reagents/Conditions | Product Type |

|---|---|---|---|---|

| Electrophilic | Aromatic Carbon (ipso-C) | Nucleophilic aromatic substitution (SNAr) of the -SCN group, activated by the ortho-nitro group. | Strong Nucleophiles (e.g., alkoxides, amines) | Aryl ethers, Aryl amines, etc. |

| Electrophilic | Cyanide Carbon | Attack by strong nucleophiles on the nitrile carbon. | Organometallics, Strong reducing agents | Varies (e.g., ketones after hydrolysis) |

| Nucleophilic | Sulfur/Nitrogen | Isomerization to the isothiocyanate form. | Heat, Thiocyanate ion catalysis | Isothiocyanate (Ar-NCS) |

| Nucleophilic | Sulfur | Hydrolysis to a thiocarbamate. | Acidic or basic conditions | Thiocarbamate |

| Nucleophilic | Sulfur | Conversion to trifluoromethylthiolate. | TMSCF3, CsF | Aryl trifluoromethyl sulfide (B99878) (Ar-SCF3) |

Chemical Transformations of the Nitro Group (e.g., Reduction, Aromatic Nucleophilic Substitution)

The nitro group (-NO2) profoundly influences the reactivity of the molecule, primarily by acting as a strong electron-withdrawing group. This leads to two major classes of transformations: reduction of the nitro group itself and activation of the aromatic ring.

Reduction of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents, with the choice often depending on the presence of other sensitive functional groups in the molecule. commonorganicchemistry.com For this compound, a key challenge is to selectively reduce the nitro group without affecting the thiocyanate moiety.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Hydrogen gas (H2) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.comyoutube.com However, these conditions can sometimes also reduce or cleave other functional groups. Raney Nickel is often preferred over Pd/C when trying to avoid dehalogenation, which may be relevant for preserving the C-S bond of the thiocyanate. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid (like HCl or acetic acid) are classic and often milder methods for nitro reduction. commonorganicchemistry.comyoutube.comyoutube.com These conditions are generally compatible with a wider range of functional groups compared to catalytic hydrogenation. The synthesis of the related compound 6-nitro-1,3-benzodioxol-5-amine (B1193951) has been documented, demonstrating the feasibility of this reduction on the core ring system. chemicalbook.com

Sulfide Reagents: Sodium sulfide (Na2S) or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in the presence of others and are generally not reactive towards aliphatic nitro groups. commonorganicchemistry.com

Aromatic Nucleophilic Substitution (SNAr): The presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a suitable leaving group, makes the aromatic ring electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group is ortho to the thiocyanate group. This electronic arrangement strongly activates the ring for SNAr, where the thiocyanate group can act as a leaving group.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, stabilizing the intermediate and facilitating the subsequent expulsion of the thiocyanate anion to yield the substituted product. masterorganicchemistry.com

Table 2: Common Reagents for the Reduction of the Aromatic Nitro Group

| Reagent System | Typical Conditions | Selectivity/Notes |

|---|---|---|

| H2 / Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient but may also reduce other groups. commonorganicchemistry.com |

| H2 / Raney Ni | Ethanol solvent | Effective for nitro groups; less prone to cause dehalogenation than Pd/C. commonorganicchemistry.comyoutube.com |

| Fe / HCl or AcOH | Aqueous/alcoholic solvent, heat | Classic, reliable method with good functional group tolerance. commonorganicchemistry.com |

| SnCl2 / HCl | Concentrated HCl, heat | Mild method, often used for sensitive substrates. google.com |

| Zn / AcOH | Acetic acid solvent | Mild reduction, compatible with many reducible groups. commonorganicchemistry.com |

Electrophilic Aromatic Substitution on the 1,3-Benzodioxole (B145889) Ring System

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such a reaction on this compound are determined by the combined electronic effects of the substituents already present. libretexts.org

1,3-Benzodioxole Ring: The methylenedioxy group (-O-CH2-O-) is an activating group. The oxygen atoms donate electron density to the ring via resonance, making it more nucleophilic and favoring substitution at the ortho and para positions relative to the oxygens.

Nitro Group (-NO2): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. wikipedia.orgmasterorganicchemistry.com

Thiocyanate Group (-SCN): The thiocyanate group is also generally considered to be a deactivating group and a meta-director, though its effect is less pronounced than that of the nitro group.

In the case of this compound, the ring is already heavily substituted. The only available position for substitution is at C-7. The directing effects of the existing groups must be considered for this position. The nitro group at C-6 is meta to the C-7 position, and the thiocyanate group at C-5 is also meta. The dioxole oxygen at C-1 is ortho to C-7.

Cycloaddition Reactions and Other Pericyclic Processes Involving the Compound

While specific cycloaddition reactions involving this compound are not extensively documented, the structural motifs present suggest potential for such transformations under specific conditions.

1,3-Dipolar Cycloadditions: The thiocyanate group (-SCN) or the nitro group (-NO₂) could potentially serve as precursors to 1,3-dipoles, which can then react with dipolarophiles (like alkenes or alkynes) in a [3+2] cycloaddition to form five-membered heterocyclic rings. uchicago.edu For example, α-nitroketones can be converted into nitrile oxides, which are classic 1,3-dipoles. nih.gov While the target molecule is not a ketone, it is conceivable that under specific oxidative or thermal conditions, the nitro or thiocyanate group could be transformed into a reactive intermediate capable of cycloaddition.

Diels-Alder Type Reactions: Electron-deficient aromatic systems can sometimes participate as dienophiles or even as dienes in Diels-Alder [4+2] cycloadditions. It has been observed that some nitro-substituted quinones, which are electron-poor, can undergo cycloaddition reactions. ias.ac.in The presence of the strongly electron-withdrawing nitro group on the benzodioxole ring of this compound reduces its aromatic character and might enable it to react with electron-rich dienes under forcing conditions. However, this remains a speculative pathway requiring significant activation.

These potential pericyclic reactions are not standard transformations for this class of compounds and would likely require specialized catalytic systems or high-energy conditions to overcome the inherent stability of the aromatic ring.

6 Nitro 1,3 Benzodioxol 5 Yl Thiocyanate As a Synthetic Building Block and Precursor

Utilization in the Construction of Novel Nitrogen- and Sulfur-Containing Heterocyclic Systems

The strategic placement of a nitro group ortho to a thiocyanate (B1210189) functionality in 6-nitro-1,3-benzodioxol-5-yl thiocyanate provides a powerful impetus for the synthesis of various fused heterocyclic systems. The electron-withdrawing nature of the nitro group can facilitate nucleophilic attack at the thiocyanate carbon or the ipso-carbon, and the nitro group itself can participate in reductive cyclization reactions.

One of the most anticipated applications of this compound is in the synthesis of benzothiazole (B30560) derivatives. For instance, reductive cyclization of the nitro group, which can be achieved using various reducing agents such as sodium dithionite (B78146) or catalytic hydrogenation, would likely lead to an in situ cyclization of the resulting amine onto the thiocyanate group to form a 2-aminobenzothiazole (B30445) ring system. This type of transformation is a known strategy for the formation of benzothiazoles from ortho-nitroaryl thiocyanates. researchgate.netorganic-chemistry.org The resulting 7-nitro-1,3-dioxolo[4,5-f]benzothiazol-6-amine would be a novel heterocyclic scaffold with potential for further functionalization.

Furthermore, the thiocyanate group can act as a precursor to a thiol, which can then undergo condensation with various electrophiles to form a range of sulfur-containing heterocycles. For example, hydrolysis of the thiocyanate to the corresponding thiol, followed by reaction with a carboxylic acid or its derivative, would yield a 2-substituted benzothiazole.

Below is a table of potential heterocyclic systems that could be synthesized from this compound based on known reactions of analogous compounds.

| Starting Material | Reagents and Conditions | Potential Heterocyclic Product |

| This compound | 1. Reductive agent (e.g., Na₂S₂O₄) 2. In situ cyclization | 7-amino- researchgate.netmdpi.comdioxolo[4,5-f]benzothiazole |

| This compound | 1. Hydrolysis (e.g., NaOH) to thiol 2. R-COOH, dehydrating agent | 2-R-7-nitro- researchgate.netmdpi.comdioxolo[4,5-f]benzothiazole |

| This compound | 1. NaBH₄ (reduction of nitro and thiocyanate) 2. Phosgene or equivalent | researchgate.netmdpi.comDioxolo[4,5-f]benzo[d]thiazol-2(3H)-one |

Application in the Multi-Step Synthesis of Complex Organic Frameworks

The this compound scaffold serves as a valuable starting point for the multi-step synthesis of more elaborate and complex organic molecules. The differential reactivity of the nitro and thiocyanate groups allows for selective transformations, enabling the stepwise construction of the target framework.

For example, the nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. The thiocyanate group, being relatively stable under these conditions, would remain intact for subsequent manipulations. This orthogonal reactivity is a key advantage in multi-step synthesis.

The thiocyanate group itself can be transformed into a variety of other functionalities. As previously mentioned, it can be converted to a thiol, which is a versatile nucleophile for the formation of carbon-sulfur bonds. It can also be converted to a thioether, disulfide, or sulfonyl chloride, each opening up new avenues for molecular elaboration.

The following table outlines a hypothetical multi-step synthesis starting from this compound to illustrate its potential.

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Selective reduction of the nitro group | SnCl₂·2H₂O, EtOH, reflux | 6-Amino-1,3-benzodioxol-5-yl thiocyanate |

| 2 | Acylation of the amine | R-COCl, pyridine | 6-(Acylamino)-1,3-benzodioxol-5-yl thiocyanate |

| 3 | Conversion of thiocyanate to thiol | LiAlH₄, THF | 6-(Acylamino)-1,3-benzodioxol-5-thiol |

| 4 | S-Alkylation | R'-Br, K₂CO₃, acetone | 6-(Acylamino)-5-(alkylthio)-1,3-benzodioxole |

Exploration of Cascade Reactions and Multi-Component Strategies Incorporating the Compound

Cascade reactions and multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry for rapidly building molecular complexity from simple precursors in a single operation. nih.govnih.gov The structure of this compound is well-suited for its incorporation into such strategies.

A potential cascade reaction could be initiated by a nucleophilic attack on the thiocyanate group, followed by an intramolecular cyclization involving the ortho-nitro group. For instance, reaction with an enolate could lead to the formation of a new carbon-sulfur bond, with the resulting intermediate poised for a subsequent cyclization.

In the realm of MCRs, this compound could potentially participate as one of the components. For example, in a reaction involving an isocyanide, an aldehyde, and a carboxylic acid (a Ugi-type reaction), the thiocyanate could be envisioned to act as a source of sulfur or to be incorporated into the final product, depending on the reaction conditions and the other components. While no specific MCRs involving this compound have been reported, the reactivity of the thiocyanate group suggests its potential in this area. nih.gov

Development of New Synthetic Methodologies for Carbon-Sulfur, Carbon-Nitrogen, and Carbon-Carbon Bond Formations

The thiocyanate functional group is a versatile handle for the formation of various chemical bonds. Methodologies utilizing this compound could be developed to forge new C-S, C-N, and even C-C bonds.

Carbon-Sulfur Bond Formation: The most direct application of this compound is in the formation of C-S bonds. The thiocyanate can react with a range of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to form unsymmetrical thioethers. nih.govorganic-chemistry.orgrsc.orgacs.orgorganic-chemistry.org The presence of the nitro group would likely modulate the reactivity of the thiocyanate towards these nucleophiles.

Carbon-Nitrogen Bond Formation: The thiocyanate group can also be a precursor for C-N bond formation. For example, treatment with certain amines under specific conditions can lead to the formation of thioureas. More elaborately, the thiocyanate could potentially be used in transition-metal-catalyzed cross-coupling reactions to form C-N bonds, although this is a less common transformation for thiocyanates compared to halides or triflates. tcichemicals.comnih.govuri.edunptel.ac.innih.gov

Carbon-Carbon Bond Formation: While less conventional, the thiocyanate group can be involved in C-C bond formation. For instance, under radical conditions, the thiocyanate could be cleaved to generate a cyano radical, which could then participate in C-C bond-forming reactions. Alternatively, transition-metal-catalyzed cross-coupling reactions of the thiocyanate with organometallic reagents could potentially lead to C-C bond formation, displacing the thiocyanate group.

The table below summarizes potential bond-forming reactions utilizing this compound.

| Bond Formed | Reaction Type | Potential Reagents | Potential Product Type |

| C-S | Nucleophilic Substitution | R-MgBr or R-Li | Aryl-S-R |

| C-N | Addition | R-NH₂ | N-Aryl-N'-R-thiourea |

| C-C | Cross-Coupling | R-B(OH)₂, Pd catalyst | Aryl-R |

Future Research Directions and Advanced Methodologies for 6 Nitro 1,3 Benzodioxol 5 Yl Thiocyanate

Designing Advanced Catalytic Systems for Specific Transformations of the Compound

The reactivity of 6-nitro-1,3-benzodioxol-5-yl thiocyanate (B1210189) is governed by its two primary functional groups: the nitro group and the thiocyanate group, both attached to the benzodioxole core. Advanced catalytic systems can be designed to selectively target these groups for various transformations.

Selective Reduction of the Nitro Group: A key transformation for nitroaromatic compounds is the reduction of the nitro group to an amine, which is a versatile precursor for many other functional groups. While traditional methods often use stoichiometric reductants, advanced catalytic systems offer greater control and sustainability. Future research could focus on:

Heterogeneous Catalysis: Developing highly selective catalysts, such as supported nanoparticles of platinum, palladium, or gold, to facilitate the hydrogenation of the nitro group without affecting the thiocyanate moiety or the benzodioxole ring. The choice of support (e.g., activated carbon, titania, or zeolites) and the control of nanoparticle size could be crucial in achieving high chemoselectivity.

Homogeneous Catalysis: Employing soluble transition-metal complexes (e.g., of iron, ruthenium, or iridium) for the transfer hydrogenation of the nitro group. These systems can operate under milder conditions and may offer different selectivity profiles compared to heterogeneous catalysts.

Photocatalysis: Utilizing semiconductor-based photocatalysts (e.g., TiO₂, g-C₃N₄) under visible or UV light irradiation to drive the selective reduction of the nitro group, representing a green and sustainable approach.

Transformations of the Thiocyanate Group: The thiocyanate group is a versatile functional handle that can be converted into various other sulfur-containing functionalities.

Catalytic C-S Coupling Reactions: Designing palladium or copper-based catalytic systems to mediate the cross-coupling of the thiocyanate group with various partners, such as boronic acids (Suzuki-Miyaura coupling) or organostannanes (Stille coupling), to form new carbon-sulfur bonds.

Conversion to Thiophenols: Investigating catalytic methods for the selective reduction of the thiocyanate group to the corresponding thiol (mercaptophenol derivative). This could involve the use of specific reducing agents in combination with transition metal catalysts.

Cyclization Reactions: Exploring intramolecular cyclization reactions catalyzed by transition metals, where the thiocyanate group reacts with another part of the molecule or with an external reagent to form heterocyclic structures.

Investigating Novel Reactivity Patterns under Non-Conventional Conditions (e.g., Photochemistry, Electrochemistry)

Non-conventional activation methods like photochemistry and electrochemistry can unlock novel reactivity patterns for 6-nitro-1,3-benzodioxol-5-yl thiocyanate that are not accessible under standard thermal conditions.

Photochemical Reactivity:

Photo-induced Electron Transfer (PET): The nitroaromatic system can act as an electron acceptor upon photoexcitation. This could be exploited in PET-catalyzed reactions, where the excited state of the molecule initiates a reaction cascade. For instance, photo-induced reactions with nucleophiles could lead to substitution of the nitro group or reactions at other positions on the aromatic ring.

Photocleavage of the C-SCN Bond: Investigating the possibility of selectively cleaving the carbon-thiocyanate bond using light of a specific wavelength to generate aryl radicals, which could then participate in various C-C or C-heteroatom bond-forming reactions.

Electrochemical Reactivity:

Electrochemical Reduction: The nitro group is electrochemically active and can be selectively reduced to a nitro radical anion, a hydroxylamine, or an amine by controlling the electrode potential. This offers a high degree of control over the reduction process without the need for chemical reducing agents.

Electrochemical Oxidation: While the nitro group is electron-withdrawing, the benzodioxole ring is relatively electron-rich and could be susceptible to electrochemical oxidation, potentially leading to polymerization or the formation of coupled products.

Electrosynthesis: Designing electrochemical methods for the synthesis of this compound itself, for example, through the anodic thiocyanation of 6-nitro-1,3-benzodioxole.

Computational Design and Prediction of Derivatives with Tunable Electronic or Structural Properties

Computational chemistry provides powerful tools for understanding the properties of this compound and for designing new derivatives with desired characteristics.

Density Functional Theory (DFT) Calculations:

Electronic Properties: DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential map, and dipole moment. This information is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science (e.g., as a component in organic electronics).

Spectroscopic Properties: Simulating the IR, Raman, and UV-Vis spectra of the compound and its derivatives to aid in their experimental characterization.

Reaction Mechanisms: Modeling the reaction pathways and transition states for various transformations of the nitro and thiocyanate groups to understand the underlying mechanisms and to design more efficient catalytic systems.

Quantitative Structure-Activity Relationship (QSAR) Studies:

If a particular biological activity or material property is identified for this compound, QSAR models could be developed to correlate its structural features with its activity. This would involve synthesizing and testing a library of derivatives with systematic variations in their structure (e.g., different substituents on the aromatic ring) and then using statistical methods to build a predictive model.

Design of Functional Molecules:

Based on computational predictions, new derivatives of this compound could be designed with tailored electronic properties for specific applications. For example, by introducing additional electron-donating or electron-withdrawing groups, the HOMO-LUMO gap could be tuned, which is relevant for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration of this compound Synthesis and Reaction Studies with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, reproducibility, and scalability, as well as the ability to rapidly screen reaction conditions.

Flow Synthesis:

Nitration and Thiocyanation: Developing continuous-flow processes for the synthesis of this compound. The nitration of 1,3-benzodioxole (B145889) is a highly exothermic reaction that can be performed more safely in a flow reactor with precise temperature control. Subsequent thiocyanation could also be integrated into a multi-step flow sequence.

Catalytic Transformations in Flow: Performing the catalytic reductions or cross-coupling reactions of this compound in packed-bed reactors containing immobilized catalysts. This allows for easy separation of the product from the catalyst and for the continuous operation of the process.

Automated Synthesis and High-Throughput Screening:

Utilizing automated synthesis platforms to rapidly generate a library of derivatives of this compound. This would involve programming a robotic system to perform a series of reactions in parallel, varying the starting materials and reagents.

Coupling automated synthesis with high-throughput screening techniques to quickly evaluate the properties of the synthesized derivatives. For example, their biological activity could be assessed using automated cell-based assays, or their material properties could be characterized using automated spectroscopic or chromatographic methods.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to new discoveries in catalysis, materials science, and synthetic methodology.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₈H₄N₂O₄S | - |

| Molecular Weight | 224.19 g/mol | - |

| XLogP3 | 2.5 | Computational |

| Hydrogen Bond Donor Count | 0 | Computational |

| Hydrogen Bond Acceptor Count | 6 | Computational |

| Rotatable Bond Count | 1 | Computational |

| Exact Mass | 223.9868 g/mol | Computational |

| Monoisotopic Mass | 223.9868 g/mol | Computational |

| Topological Polar Surface Area | 115 Ų | Computational |

| Heavy Atom Count | 15 | - |

Q & A

Q. What are the optimal synthetic methodologies for preparing 6-nitro-1,3-benzodioxol-5-yl thiocyanate, and how do reaction conditions influence yield?

Methodological Answer: Thiocyanates are commonly synthesized via electrophilic cyanation of thiols or disulfides. A robust approach involves using benziodoxole-based reagents (e.g., CBX or CDBX) under mild conditions (room temperature, 1–2 hours) to achieve high chemoselectivity . For aromatic thiocyanates like this compound, ensure inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS. Typical yields range from 65–85%, depending on substituent steric/electronic effects.

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CBX | DMF | 1.5 | 78 |

| CDBX | THF | 2.0 | 82 |

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar compounds?

Methodological Answer:

- ¹H NMR : The nitro group (electron-withdrawing) deshields adjacent protons, causing downfield shifts. For example, protons on the benzodioxole ring may appear at δ 7.2–8.4 ppm (cf. δ 6.8–7.1 ppm in non-nitrated analogs) .

- ¹³C NMR : The thiocyanate carbon (C≡N) resonates at δ 110–120 ppm, distinct from carbonyl or nitrile signals .

- IR : ν(C≡N) absorption at 2150–2170 cm⁻¹ and ν(NO₂) at 1520–1560 cm⁻¹ confirm functional groups .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer: Thiocyanates are prone to hydrolysis and thermal decomposition. Store at –20°C under anhydrous conditions (desiccated, argon-packed vials). Conduct DSC measurements to identify decomposition thresholds (e.g., exothermic peaks >150°C indicate instability) . Avoid prolonged exposure to light, as nitro groups may facilitate photodegradation.

Advanced Research Questions

Q. What mechanistic insights explain the chemoselectivity of thiocyanate formation in nitro-aromatic systems?

Methodological Answer: Computational studies (DFT) suggest a low-energy barrier concerted mechanism for thiolate or thiyl radical intermediates reacting with benziodoxole reagents. For nitro-substituted systems, electron-deficient aromatic rings favor nucleophilic attack at the sulfur atom, minimizing side reactions (e.g., nitration or oxidation) . Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization, as shown by ΔG‡ values (15–20 kcal/mol) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when characterizing thiocyanate derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. For example, DMSO-d₆ may induce shifts in NH protons (δ 10–12 ppm) due to hydrogen bonding, while CDCl₃ suppresses this . Use cross-validation with 2D NMR (HSQC, HMBC) to confirm connectivity. If IR and NMR data conflict (e.g., unexpected C≡N absence), test for hydrolysis byproducts (e.g., –SH or –CN groups) via LC-MS .

Q. What computational tools are effective for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT : Optimize geometry with B3LYP/6-31G(d) to predict vibrational spectra (IR) and electrostatic potential maps (for nucleophilic/electrophilic sites) .

- MD Simulations : Assess solvation effects (e.g., acetonitrile vs. water) on reactivity using AMBER or GROMACS .

- TD-DFT : Predict UV-Vis absorption bands (e.g., λmax ~300 nm for nitro-thiocyanates) to guide photostability studies .

Experimental Design & Data Analysis

Q. How can researchers design experiments to explore the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test against target enzymes (e.g., cytochrome P450) .

- Toxicity Screening : Use in vitro assays (e.g., MTT for cytotoxicity) and compare with acute exposure data from analogous thiocyanates (e.g., LD50 values in rodent models) .

Q. What strategies optimize solvent selection for reactions involving this compound?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-aromatic compounds but may accelerate decomposition. For radical-mediated reactions, use low-polarity solvents (toluene, THF) to stabilize intermediates. Solvent choice can be rationalized via Hansen solubility parameters or Kamlet-Taft descriptors .

Safety & Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/storage .

- Waste Management : Neutralize thiocyanate residues with hypochlorite solution (10% NaOCl) to convert –SCN to less toxic sulfates .

- Emergency Procedures : For inhalation exposure, administer 100% oxygen; for skin contact, wash with soap and 5% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.